
Bis(3-fluorophenyl)diazene
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Overview
Description
Bis(3-fluorophenyl)diazene is an organic compound with the molecular formula C12H8F2N2 It is a diazene derivative where two 3-fluorophenyl groups are attached to a diazene (N=N) functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(3-fluorophenyl)diazene can be synthesized through several methods. One common approach involves the oxidative coupling of 3-fluoroaniline using oxidizing agents such as manganese dioxide (MnO2) or sodium hypochlorite (NaOCl) under reflux conditions . The reaction typically proceeds as follows:
-
Oxidative Coupling with MnO2
- Dissolve 3-fluoroaniline in toluene.
- Add MnO2 and reflux the mixture.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Filter the reaction mixture and purify the product using column chromatography.
-
Oxidative Coupling with NaOCl
- Dissolve 3-fluoroaniline in methanol.
- Add NaOCl dropwise and stir the mixture at room temperature overnight.
- Extract the product with ethyl acetate and purify using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar oxidative coupling reactions but on a larger scale. The choice of oxidizing agent and solvent can be optimized for cost-effectiveness and yield. Continuous flow reactors may also be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Bis(3-fluorophenyl)diazene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form azoxybenzenes and nitro compounds.
Reduction: Can be reduced to form hydrazines or anilines.
Substitution: Can undergo electrophilic aromatic substitution reactions due to the presence of fluorine atoms on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Azoxybenzenes, nitro compounds.
Reduction: Hydrazines, anilines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Synthesis and Characterization
Bis(3-fluorophenyl)diazene can be synthesized through various methods involving the coupling of 3-fluoroaniline derivatives. One effective method employs N-chlorosuccinimide and an organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which facilitates the formation of azobenzene derivatives with high yields. For instance, one study reported a yield of 75% for this compound when synthesized under optimized conditions using this approach .
The compound is characterized by its distinctive orange color and can be analyzed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The NMR spectra typically show distinct peaks corresponding to the aromatic protons, confirming the successful formation of the diazene structure .
Materials Science
This compound has shown promise in materials science, particularly in the development of photoresponsive materials. Its ability to undergo reversible photoisomerization makes it suitable for applications in molecular switches and sensors. The compound can be incorporated into polymer matrices to create materials that change properties upon exposure to light, which can be utilized in smart coatings and responsive surfaces .
Photochemistry
In photochemistry, this compound serves as a model compound for studying photophysical properties and energy transfer mechanisms. Its unique electronic structure allows researchers to investigate excited-state dynamics and the effects of substituents on photochemical behavior. Studies have demonstrated that modifications to the diazene structure can significantly alter its absorption spectra and reactivity under UV light, providing insights into designing more efficient photochemical systems .
Medicinal Chemistry
The potential medicinal applications of this compound are emerging, particularly in drug design and development. Compounds containing diazene moieties have been investigated for their anti-cancer properties due to their ability to generate reactive nitrogen species that can induce apoptosis in cancer cells. The fluorine substitution enhances the compound's lipophilicity, potentially improving its bioavailability and therapeutic efficacy .
Case Study 1: Photoresponsive Polymers
A recent study explored the incorporation of this compound into a polymer matrix to create a photoresponsive material capable of changing shape upon exposure to light. The researchers demonstrated that by tuning the concentration of the diazene within the polymer, they could control the degree of deformation under UV irradiation, showcasing its potential for applications in soft robotics and adaptive materials .
Case Study 2: Anticancer Activity
In another investigation, this compound derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited significant anti-proliferative activity, with mechanisms involving reactive oxygen species generation leading to cell death. This highlights the compound's potential as a scaffold for developing new anticancer agents .
Mechanism of Action
The mechanism of action of bis(3-fluorophenyl)diazene depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its diazene and fluorophenyl groups. These interactions can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-fluorophenyl)diazene
- Bis(3-chlorophenyl)diazene
- Bis(3-bromophenyl)diazene
Uniqueness
Bis(3-fluorophenyl)diazene is unique due to the presence of fluorine atoms, which can enhance its chemical stability and biological activity compared to its chloro- and bromo- counterparts. The fluorine atoms also influence the compound’s electronic properties, making it a valuable compound in various applications .
Biological Activity
Bis(3-fluorophenyl)diazene is a diazene compound characterized by its unique structural properties, which include two 3-fluorophenyl groups linked by a diazene functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.
The molecular formula of this compound is C12H10F2N2. Its structure is defined by the presence of two fluorinated phenyl rings, which can influence its reactivity and interaction with biological targets. The compound's synthesis typically involves methods such as diazotization reactions or coupling reactions with aryldiazonium salts, yielding a product that exhibits distinct physical properties, such as color and solubility.
Biological Activity
Research into the biological activity of this compound has revealed several key areas of interest:
- Antimicrobial Activity : Studies have indicated that azobenzene derivatives, including those with fluorine substitutions, can exhibit enhanced antibacterial properties. For instance, modifications to the azobenzene structure can lead to significant increases in activity against Gram-positive bacteria compared to their non-fluorinated counterparts .
- Photopharmacology : The ability to control biological functions with light is a growing area of research. This compound can be utilized as a photoswitchable compound, allowing for the modulation of its biological activity upon exposure to specific wavelengths of light. This property is particularly useful in developing targeted therapies that minimize side effects .
- Mechanism of Action : The mechanism by which this compound exerts its effects is thought to involve interactions with various molecular targets within cells. The diazene linkage may facilitate electron transfer processes or influence the binding affinities of the compound to specific receptors or enzymes .
Antibacterial Studies
A study evaluating the antibacterial efficacy of this compound derivatives found that compounds with fluorine substitutions demonstrated improved activity against Staphylococcus aureus. The enhanced lipophilicity due to fluorine atoms likely contributes to better membrane permeability and increased interaction with bacterial targets .
Research into the photochemical behavior of this compound highlighted its potential as a photopharmacological agent. In vitro experiments showed that upon UV irradiation, the compound could switch between different conformations, leading to altered biological activity profiles. This property was exploited in designing light-activated drug delivery systems .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C12H8F2N2 |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
bis(3-fluorophenyl)diazene |
InChI |
InChI=1S/C12H8F2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H |
InChI Key |
XGZUVWDFPZDZAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=NC2=CC(=CC=C2)F |
Origin of Product |
United States |
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